molecular formula C17H16N2O4S2 B2968578 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 873883-90-0

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2968578
CAS No.: 873883-90-0
M. Wt: 376.45
InChI Key: VZFGXDQOMKXBOR-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Sulfonylation: The methylsulfonyl group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the benzamide by reacting the sulfonylated benzothiazole with 4-aminobenzoic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and cytotoxic activities.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide
  • N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothioamide

Uniqueness

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-3-23-12-6-9-14-15(10-12)24-17(18-14)19-16(20)11-4-7-13(8-5-11)25(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFGXDQOMKXBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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